molecular formula C23H29NO3 B1665540 (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid CAS No. 156130-41-5

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid

Cat. No. B1665540
CAS RN: 156130-41-5
M. Wt: 367.5 g/mol
InChI Key: KSBSLJKYJXTATP-WCAVRKLYSA-N
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Description

ADL-08-0011 is an alvimopan metabolite.

Scientific Research Applications

Accelerating Gastrointestinal Recovery

Alvimopan is used to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis . It helps reduce the duration of postoperative ileus, a common complication of bowel surgery.

Pain Management

Alvimopan has been investigated for use in the treatment of pain, both acute and chronic . As an opioid antagonist, it could potentially help manage opioid-induced side effects without affecting analgesia.

Mechanism of Action

Target of Action

The primary target of Alvimopan Metabolite is the mu-opioid receptor (MOR) located in the gastrointestinal tract . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, which include analgesia and constipation .

Mode of Action

Alvimopan Metabolite acts as a competitive antagonist at the mu-opioid receptor . It binds to the MOR with a Ki of 0.2 ng/mL . By binding to these receptors, Alvimopan Metabolite blocks the effects of endogenous or exogenous opioid agonists, which typically reduce gastrointestinal motility .

Biochemical Pathways

The antagonism of MOR by Alvimopan Metabolite affects the opioidergic system in the gastrointestinal tract . This system normally reduces gastrointestinal motility when activated by opioids. By blocking this effect, Alvimopan Metabolite can help to restore normal gastrointestinal function .

Pharmacokinetics

Alvimopan Metabolite exhibits a low oral bioavailability of less than 7% . This is due to its high affinity for the peripheral mu-receptor, which leads to slower absorption dependent on dissociation from the receptor . The pharmacokinetics of Alvimopan Metabolite contribute to its selectivity for peripheral receptors .

Result of Action

The antagonism of MOR by Alvimopan Metabolite leads to an acceleration of gastrointestinal recovery following surgeries that involve bowel resection . This is achieved by blocking the opioid-induced reduction in gastrointestinal motility, thereby allowing for a quicker return to normal function .

Action Environment

The action of Alvimopan Metabolite is influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs. Furthermore, the action of Alvimopan Metabolite is restricted to the gastrointestinal tract due to its inability to cross the blood-brain barrier .

properties

IUPAC Name

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBSLJKYJXTATP-WCAVRKLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433261
Record name (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid

CAS RN

156130-41-5
Record name ADL-08-0011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156130415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADL-08-0011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1G16537O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 2
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 3
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 4
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 5
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 6
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid

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